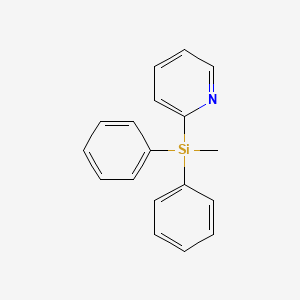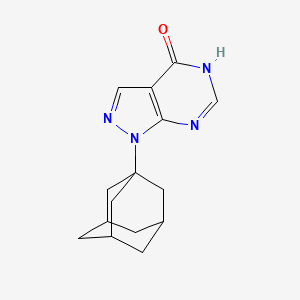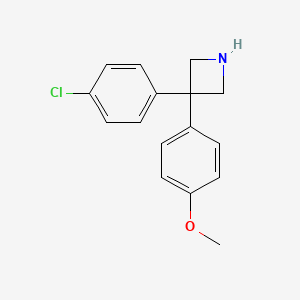
3-(3-methylisoxazol-5-yl)-2-propylquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-methylisoxazol-5-yl)-2-propylquinazolin-4(3H)-one is an organic compound that belongs to the class of quinazolinones and isoxazoles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylisoxazol-5-yl)-2-propylquinazolin-4(3H)-one typically involves the formation of the quinazolinone core followed by the introduction of the isoxazole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the quinazolinone core can be synthesized via the reaction of anthranilic acid derivatives with amides or nitriles, followed by cyclization. The isoxazole ring can be introduced through a 1,3-dipolar cycloaddition reaction involving nitrile oxides and alkynes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
3-(3-methylisoxazol-5-yl)-2-propylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of halogenated quinazolinone derivatives.
科学的研究の応用
3-(3-methylisoxazol-5-yl)-2-propylquinazolin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-(3-methylisoxazol-5-yl)-2-propylquinazolin-4(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. The isoxazole ring can act as a bioisostere, mimicking the structure and function of other biologically active molecules .
類似化合物との比較
Similar Compounds
3-methylisoxazol-5-yl)methanol: Another compound with an isoxazole ring, used in proteomics research.
3-Methyl-5-isoxazoleacetic acid: Known for its applications in organic synthesis and as a precursor in various chemical reactions.
Uniqueness
3-(3-methylisoxazol-5-yl)-2-propylquinazolin-4(3H)-one is unique due to its combined quinazolinone and isoxazole structures, which provide a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound in various research applications .
特性
CAS番号 |
90059-38-4 |
|---|---|
分子式 |
C15H15N3O2 |
分子量 |
269.30 g/mol |
IUPAC名 |
3-(3-methyl-1,2-oxazol-5-yl)-2-propylquinazolin-4-one |
InChI |
InChI=1S/C15H15N3O2/c1-3-6-13-16-12-8-5-4-7-11(12)15(19)18(13)14-9-10(2)17-20-14/h4-5,7-9H,3,6H2,1-2H3 |
InChIキー |
BOXJSQPMROCBAS-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NC2=CC=CC=C2C(=O)N1C3=CC(=NO3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,8-Diazabicyclo[3.2.1]octane-2,8-dicarboxylic acid, 8-(1,1-dimethylethyl) 2-methyl ester](/img/structure/B11847451.png)
![4-(2,4-dimethylanilino)-1-methyl-2H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B11847459.png)



![(S)-Methyl 2-((S)-6-chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)-2-hydroxyacetate](/img/structure/B11847477.png)





![Methyl 4-chlorothiazolo[4,5-C]quinoline-6-carboxylate](/img/structure/B11847540.png)
